2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol

PTP1B inhibition Diabetes Insulin signaling

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol (CAS 1440535-14-7) is a tri-substituted phenolic compound that combines bromo (2-position), nitro (6-position), and trifluoromethylsulphonyl (4-position) groups on a single aromatic ring. This specific ortho-bromo, ortho-nitro, para-triflic substitution pattern is designed to act as a non-charged phosphate mimetic, enabling it to function as a competitive, active-site directed inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B and TC-PTP.

Molecular Formula C7H3BrF3NO5S
Molecular Weight 350.07 g/mol
CAS No. 1440535-14-7
Cat. No. B1380080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol
CAS1440535-14-7
Molecular FormulaC7H3BrF3NO5S
Molecular Weight350.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)Br)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H3BrF3NO5S/c8-4-1-3(18(16,17)7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
InChIKeyOBUGUMOAUVFAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol (CAS 1440535-14-7): Chemical Identity and Core Pharmacophore for PTP-Targeted Procurement


2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol (CAS 1440535-14-7) is a tri-substituted phenolic compound that combines bromo (2-position), nitro (6-position), and trifluoromethylsulphonyl (4-position) groups on a single aromatic ring [1]. This specific ortho-bromo, ortho-nitro, para-triflic substitution pattern is designed to act as a non-charged phosphate mimetic, enabling it to function as a competitive, active-site directed inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B and TC-PTP [2]. The compound serves as a versatile scaffold for medicinal chemistry programs targeting phosphatases implicated in diabetes, obesity, and oncology, and is available with a typical purity specification of 95% .

Procurement Risk Alert: Why Generic 'PTP Inhibitor' or 'Triflic Phenol' Substitution Fails for 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol


The PTP inhibitory profile of 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol is exquisitely sensitive to its precise substitution pattern. Simply replacing the trifluoromethylsulphonyl (SO₂CF₃) group with a trifluoromethyl (CF₃) group (as in 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, CAS 206759-48-0) eliminates the critical phosphate-mimicking sulfone moiety, fundamentally altering target engagement [1]. Conversely, removing the 2-bromo substituent (as in 2-Nitro-4-[(trifluoromethyl)sulphonyl]phenol, CAS 15183-75-2) changes the compound's application space entirely to agrochemical herbicide use rather than PTP inhibition . Therefore, generic procurement of any 'triflic phenol' or 'PTP inhibitor' without exact CAS verification introduces a high risk of acquiring a compound with irrelevant biological activity for phosphatase research programs [2].

Quantitative Differentiation Evidence for 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol vs. Closest PTP Inhibitor Analogs


PTP1B Inhibitory Potency: 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol vs. PTP Inhibitor IV

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol (CHEMBL1801440) exhibits an IC₅₀ of 1,300 nM against recombinant human PTP1B, measured via p-nitrophenol release from pNPP substrate after 10-minute preincubation [1]. In contrast, the widely used broad-spectrum inhibitor PTP Inhibitor IV (CAS 329317-98-8) shows a PTP1B IC₅₀ of 2,500 nM under comparable enzymatic assay conditions . This represents a 1.9-fold higher potency for the target compound against PTP1B.

PTP1B inhibition Diabetes Insulin signaling

Isoform Selectivity Window: PTP1B vs. TC-PTP Selectivity of 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol

The target compound demonstrates a 14.6-fold selectivity for PTP1B (IC₅₀ = 1,300 nM) over TC-PTP (IC₅₀ = 19,000 nM), as assessed under identical assay conditions (pNPP substrate, 10-minute preincubation) [1]. In comparison, PTP Inhibitor IV demonstrates no significant selectivity between PTP1B (IC₅₀ = 2,500 nM) and other PTP isoforms such as SHP-2 (IC₅₀ = 1,800 nM), PTP-σ (IC₅₀ = 20,000 nM), and PTP-µ (IC₅₀ = 6,700 nM), functioning as a pan-PTP inhibitor .

PTP1B selectivity TC-PTP Therapeutic window

Differentiation from Non-Sulfonyl Analog: 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol vs. 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

The trifluoromethylsulphonyl (SO₂CF₃) group in the target compound serves as a non-charged phosphate mimetic, directly engaging the conserved phosphate-binding loop of PTP1B [1]. The closest direct analog lacking this sulfone, 2-Bromo-6-nitro-4-(trifluoromethyl)phenol (CAS 206759-48-0), substitutes the SO₂CF₃ group with a CF₃ group, which cannot engage the phosphate-binding site and has no reported PTP inhibitory activity . This substitution represents a categorical loss of pharmacophoric function.

Phosphate mimic Structure-activity relationship Sulfone pharmacophore

Differential Application Space: 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol vs. 2-Nitro-4-[(trifluoromethyl)sulphonyl]phenol (Agrochemical Scaffold)

The 2-bromo substituent in the target compound is essential for orienting the phosphate-mimetic pharmacophore within the PTP1B active site [1]. The de-bromo analog, 2-Nitro-4-[(trifluoromethyl)sulphonyl]phenol (CAS 15183-75-2), despite sharing the SO₂CF₃ and NO₂ groups, is primarily developed and commercialized as a herbicidal active ingredient targeting photosynthesis inhibition in rice and wheat cultivars . No PTP inhibitory activity has been reported for this agrochemical scaffold.

Application specificity Pharmaceutical vs. agrochemical Bromo substituent effect

Molecular Properties Differentiation: LogP and PSA Comparisons Among Triflic Phenol Scaffolds

The target compound has a calculated LogP of 3.96 and a polar surface area (PSA) of 108.57 Ų . The de-bromo analog (CAS 15183-75-2) has a lower molecular weight (271.17 vs. 350.07 g/mol) , while the CF₃ analog (CAS 206759-48-0) has a molecular weight of 286.00 g/mol . The higher LogP of the target compound, driven by the bromo substituent, enhances membrane permeability potential, which is advantageous for cell-based PTP inhibition assays requiring intracellular target engagement.

Lipophilicity Polar surface area Drug-likeness

Validated Application Scenarios for 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol Based on Quantitative Evidence


PTP1B-Focused Biochemical Screening for Type 2 Diabetes and Obesity Drug Discovery

With a PTP1B IC₅₀ of 1,300 nM and a 14.6-fold selectivity window over TC-PTP [1], this compound is suitable as a validated starting scaffold or positive control for high-throughput screening campaigns targeting PTP1B for insulin sensitization. Its selectivity profile mitigates the risk of TC-PTP-mediated toxicity observed with pan-PTP inhibitors such as PTP Inhibitor IV [2].

Structure-Activity Relationship (SAR) Exploration of Phosphate-Mimetic PTP Inhibitors

The compound's ortho-bromo, ortho-nitro, para-SO₂CF₃ substitution pattern represents a well-characterized phosphate-mimetic pharmacophore [1]. Medicinal chemistry teams can use it as a core scaffold for systematic derivatization, confident that the 4-SO₂CF₃ group enables active-site engagement while the bromo and nitro substituents modulate potency and selectivity across the PTP family [2].

Selectivity Profiling Studies to Differentiate PTP1B from TC-PTP in Cellular Signaling

The 14.6-fold selectivity between PTP1B (IC₅₀ = 1,300 nM) and TC-PTP (IC₅₀ = 19,000 nM) [1] makes this compound a valuable tool compound for dissecting the distinct biological roles of these two closely related phosphatases in insulin receptor trafficking, JAK/STAT signaling, and immune regulation. This contrasts with broad-spectrum inhibitors that cannot differentiate these isoforms [2].

Reference Standard for Quality Control and Counterfeit Detection in Chemical Procurement

Given that close analogs lacking the SO₂CF₃ group (CAS 206759-48-0) or the bromo substituent (CAS 15183-75-2) occupy entirely different biological application spaces [1][2], the compound serves as a benchmark for analytical chemistry teams to verify the identity and purity of incoming shipments. Routine characterization by ¹⁹F NMR (distinctive SO₂CF₃ signal) and LC-MS (m/z ~350 [M-H]⁻) can rapidly distinguish the target compound from its non-functional analogs, preventing costly mis-sourcing errors.

Quote Request

Request a Quote for 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.